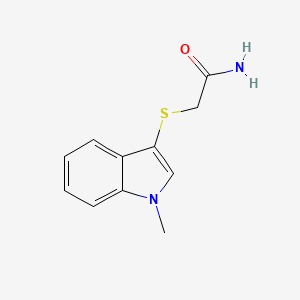

2-(1-Methylindol-3-yl)sulfanylacetamide

Description

2-(1-Methylindol-3-yl)sulfanylacetamide (CAS: 150114-41-3) is an indole-based acetamide derivative featuring a sulfanyl (S-) linker and a methyl-substituted indole core. Indole scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in anticancer, antimicrobial, and enzyme-modulating applications . This compound is primarily used in research settings, with safety data emphasizing standard laboratory handling protocols .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-13-6-10(15-7-11(12)14)8-4-2-3-5-9(8)13/h2-6H,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKMGKBFWUVKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindol-3-yl)sulfanylacetamide typically involves the reaction of 1-methylindole with a suitable sulfanylacetamide precursor. One common method involves the use of a nucleophilic substitution reaction where 1-methylindole reacts with a halogenated sulfanylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfanyl group or the indole ring.

Substitution: The indole ring can undergo electrophilic substitution reactions, while the sulfanylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the sulfanyl group or modified indole ring.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1-Methylindol-3-yl)sulfanylacetamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Indole-Acetamide Derivatives

- 2-(1H-Indol-3-yl)-N-phenylacetamide (1) : Lacks the methyl and sulfanyl groups of the target compound. The phenyl substituent on the acetamide enhances aromatic interactions, correlating with its antihyperglycemic and antioxidant activities . The absence of a methyl group may reduce metabolic stability compared to the methylated analogue.

Heterocyclic Hybrids

- Benzimidazole-Indole Hybrids (e.g., 2-(1-methylindol-3-yl)-benzimidazole) : Replacement of the sulfanyl-acetamide with a benzimidazole ring shifts bioactivity toward microtubule inhibition and antimicrobial effects . The rigid benzimidazole core may enhance DNA intercalation, a mechanism less relevant to flexible acetamide derivatives.

- Thiazole-Indole Hybrids (e.g., 2-Amino-4-(1-methylindol-3-yl)thiazole): The thiazole ring introduces nucleophilic reactivity at the 5-position, enabling cycloaddition reactions (e.g., with acetylpyridinium acetate) .

Pharmaceutical Relevance

- Osimertinib : Incorporates a 1-methylindol-3-yl group as part of a pyrimidine-amine scaffold in its kinase inhibitor structure . While the entire molecule targets EGFR mutants, the methylindole moiety highlights the scaffold’s role in enhancing selectivity and potency, suggesting broader utility for methylated indoles in drug design.

Physicochemical and Pharmacokinetic Considerations

Table 2: Comparative Physicochemical Properties

| Property | This compound | 2-(1H-Indol-3-yl)-N-phenylacetamide | 2-(1-Methylindol-3-yl)-benzimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220 (estimated) | 264 (reported) | ~253 (estimated) |

| LogP | ~2.5 (predicted) | ~3.1 (predicted) | ~3.4 (predicted) |

| Hydrogen Bond Donors | 2 (amide NH, indole NH) | 2 (amide NH, indole NH) | 1 (benzimidazole NH) |

| Key Functional Groups | Sulfanyl, methyl, acetamide | Phenyl, acetamide | Benzimidazole, methyl |

- Bioavailability : The acetamide group in both the target compound and 2-(1H-Indol-3-yl)-N-phenylacetamide may facilitate membrane transport via passive diffusion, whereas benzimidazoles rely on active transport due to rigidity .

Biological Activity

2-(1-Methylindol-3-yl)sulfanylacetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may act by inhibiting specific enzymes or modulating receptor activity, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) showed significant antiproliferative effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45 |

| A549 | 50 |

The compound's ability to inhibit cell proliferation suggests potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicated that it can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC of 32 µg/mL, indicating its potential as an alternative treatment for resistant bacterial infections.

Case Study 2: Anticancer Potential

In another study, the anticancer activity was tested using a panel of human cancer cell lines. The results showed that treatment with the compound resulted in apoptosis in HeLa cells, with increased levels of caspase-3 activity, suggesting a mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.